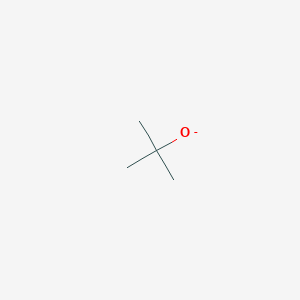

2-Methylpropan-2-olate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C4H9O- |

|---|---|

分子量 |

73.11 g/mol |

IUPAC 名称 |

2-methylpropan-2-olate |

InChI |

InChI=1S/C4H9O/c1-4(2,3)5/h1-3H3/q-1 |

InChI 键 |

SDTMFDGELKWGFT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)[O-] |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to 2-Methylpropan-2-olate: Synthesis, Properties, and Applications

Abstract: 2-Methylpropan-2-olate, commonly known as tert-butoxide, is a sterically hindered, strong, non-nucleophilic base that holds a pivotal role in organic synthesis. Its sodium and potassium salts are indispensable reagents in the pharmaceutical, agrochemical, and materials science sectors for facilitating a variety of chemical transformations, including elimination, condensation, and metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, tailored for researchers, chemists, and professionals in drug development.

Introduction to this compound

This compound is the conjugate base of 2-methylpropan-2-ol (tert-butanol). In practice, it is almost exclusively used as an alkali metal salt, primarily potassium tert-butoxide (KOtBu) and sodium tert-butoxide (NaOtBu). These compounds are valued for their strong basicity, with the conjugate acid, tert-butanol (B103910), having a high pKa (~16-19).[1][2] The bulky tertiary butyl group provides significant steric hindrance around the oxygen atom, which renders the alkoxide a poor nucleophile. This unique combination of strong basicity and low nucleophilicity makes tert-butoxide an ideal reagent for promoting specific reaction pathways, such as elimination reactions over substitution, and for the deprotonation of sensitive substrates.

Physicochemical Properties

The properties of tert-butoxide salts are best understood in the context of their parent alcohol, tert-butanol. The steric bulk and electronic effects of the alkyl groups influence the acidity of the alcohol and the reactivity of the resulting alkoxide.

Table 1: Physicochemical Properties of 2-Methylpropan-2-ol (tert-Butanol)

| Property | Value | References |

| Chemical Formula | (CH₃)₃COH | [1] |

| Molar Mass | 74.12 g/mol | [1][3] |

| Appearance | Colorless liquid or crystalline solid | [1][4] |

| Melting Point | 25-26 °C | [1][3] |

| Boiling Point | 82-83 °C | [1][3] |

| Density | 0.775 g/mL (at 25 °C) | [1] |

| pKa | 16.5 - 19.2 | [1][2][3] |

| Solubility | Miscible with water, ether, and acetone | [4] |

Table 2: Comparative Properties of Sodium and Potassium tert-Butoxide

| Property | Sodium tert-Butoxide (NaOtBu) | Potassium tert-Butoxide (KOtBu) |

| Chemical Formula | (CH₃)₃CONa | (CH₃)₃COK |

| Molar Mass | 96.10 g/mol | 112.21 g/mol [5] |

| CAS Number | 865-48-5[6] | 865-47-4[5] |

| Appearance | White to off-white powder[6] | White to pale yellow powder[5] |

| Melting Point | ~180 °C[6] | 256–260 °C[5] |

| Density | 1.104 g/cm³[6] | 0.910 g/cm³[5] |

| Solubility | Reacts with water; slightly soluble in THF[6] | Reacts with water; soluble in THF, DMSO, ether[5] |

| Key Hazard | Flammable, reacts violently with water, causes severe burns[6][7] | Flammable, moisture-sensitive, strong base[5][8] |

Synthesis of this compound Salts

The synthesis of tert-butoxide salts can be achieved through various methods, ranging from common laboratory preparations to large-scale industrial processes. The core of the synthesis is the deprotonation of tert-butanol.

Laboratory-Scale Synthesis Protocols

Experimental Protocol 1: Synthesis of Sodium tert-Butoxide via Sodamide

This method is suitable for producing sodium tert-butoxide in a laboratory setting.[9][10]

-

Objective: To synthesize sodium tert-butoxide from the reaction of sodamide with anhydrous tert-butanol.

-

Materials:

-

99% Sodamide (NaNH₂)

-

99% Anhydrous tert-butanol

-

Inert solvent (e.g., toluene, optional)

-

-

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Distillation apparatus

-

-

Procedure:

-

Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).

-

Charge the reactor with a measured amount of 99% sodamide.[10]

-

Slowly add 99% anhydrous tert-butanol dropwise to the reactor while stirring.[10]

-

After the addition is complete, heat the mixture to 85 °C and maintain it under reflux for 10 hours to ensure the reaction goes to completion.[9][10]

-

Once the reaction is complete, configure the apparatus for distillation to remove excess tert-butanol.[10]

-

After distillation, allow the resulting solid product to cool to room temperature under an inert atmosphere.

-

The final product, 98% sodium tert-butoxide, can then be collected and packaged. The reported yield for this process is approximately 76.3%.[9][10]

-

-

Safety Precautions:

-

The reaction is exothermic and releases ammonia (B1221849) gas; conduct in a well-ventilated fume hood.

-

Sodamide and sodium tert-butoxide are highly reactive with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Industrial-Scale Production

Industrial production focuses on efficiency, safety, and continuous processing.

Experimental Protocol 2: Continuous Production of Anhydrous Potassium tert-Butoxide

This method, described in patent literature, allows for the continuous synthesis of KOtBu.[11]

-

Objective: To continuously produce anhydrous potassium tert-butoxide from aqueous potassium hydroxide (B78521) and tert-butanol.

-

Process Description:

-

The reaction is carried out in a packed distillation column.

-

Aqueous potassium hydroxide (potash lye) and an excess of tert-butanol are fed into the column.[11]

-

A water-withdrawing agent (entrainer), such as cyclohexane (B81311) or hexane, is introduced to facilitate the removal of water.[11]

-

The bottom of the column is maintained at the boiling point, promoting the reaction. The product, an alcoholic solution of potassium tert-butoxide (typically 10-18 wt%), is continuously withdrawn from the bottom.[11]

-

At the top of the column, an azeotropic mixture of the withdrawing agent, tert-butanol, and water is distilled off at 65-75 °C.[11] This effectively removes both the water introduced with the reactants and the water formed during the reaction.

-

The alcoholic solution withdrawn from the bottom is then processed in a separate step (e.g., evaporation, drying) to isolate the anhydrous, solid potassium tert-butoxide.[11]

-

Key Reactions and Applications in Drug Development

The utility of tert-butoxide stems directly from its structural properties. Its strong basicity is employed for deprotonation, while its steric bulk minimizes competing nucleophilic side reactions.

-

Elimination Reactions: tert-Butoxide is a classic reagent for inducing E2 elimination reactions. Due to its bulk, it preferentially abstracts a sterically accessible proton, often leading to the formation of the less-substituted (Hofmann) alkene product.

-

Deprotonation and Condensation: It is widely used to deprotonate carbon acids, such as ketones and esters, to form enolates for use in condensation reactions like the Claisen condensation and alkylation reactions.[12]

-

Palladium-Catalyzed Cross-Coupling: In modern synthetic chemistry, sodium and potassium tert-butoxide are critical bases in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, for the synthesis of aryl amines and ethers, which are common motifs in pharmaceutical compounds.

-

Carbene Generation: Potassium tert-butoxide can deprotonate chloroform (B151607) (CHCl₃) to generate dichlorocarbene (B158193) (:CCl₂), a reactive intermediate used for cyclopropanation of alkenes.[8]

Safety and Handling

Both sodium and potassium tert-butoxide are hazardous materials that require careful handling.

-

Reactivity: They react violently with water and moisture, releasing flammable tert-butanol and generating heat.[6][7] Containers must be kept tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[5]

-

Corrosivity: These compounds are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6][7] Contact with moist mucous membranes results in irritation and burns.[7]

-

Flammability: The solids are flammable and may ignite on contact with moist air or steam.[7]

-

Handling: All handling should be performed in a controlled environment, such as a glovebox or a well-ventilated fume hood, by personnel wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant lab coats.[7] In case of fire, use dry chemical extinguishers; do not use water.[7]

Conclusion

This compound, in the form of its sodium and potassium salts, is a powerful and selective tool in organic chemistry. Its unique profile as a strong, sterically hindered base enables a wide range of transformations that are fundamental to the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective use in research and development.

References

- 1. t-Butanol [commonorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. tert-Butanol CAS#: 75-65-0 [chemicalbook.com]

- 4. 2-Méthylpropan-2-ol — Wikipédia [fr.wikipedia.org]

- 5. Potassium tert Butoxide Manufacturers in India | Best kOtBu Uses [gunjalindustries.com]

- 6. chembk.com [chembk.com]

- 7. Sodium this compound(865-48-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]

- 9. guidechem.com [guidechem.com]

- 10. Sodium Tert-Butoxide Production process_Chemicalbook [chemicalbook.com]

- 11. US4577045A - Method for the production of anhydrous potassium tert.butoxide - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Sodium tert-Butoxide: A Comprehensive Physicochemical Profile

Sodium tert-butoxide (t-BuONa) is a cornerstone of modern organic synthesis, prized for its potent basicity and utility in a wide array of chemical transformations. This technical guide provides an in-depth examination of its core physicochemical properties, offering valuable data and experimental context for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of sodium tert-butoxide are summarized in the table below, providing a quick reference for its key properties.

| Property | Value |

| Chemical Formula | C4H9NaO |

| Molecular Weight | 96.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 180 °C (decomposes) |

| Boiling Point | Decomposes |

| Density | 0.929 g/cm³ |

| Solubility | Soluble in tetrahydrofuran (B95107) (THF) and diethyl ether. Reacts with water and alcohols. |

| pKa of Conjugate Acid (tert-Butanol) | Approximately 16.54 |

Experimental Protocols

Accurate determination of the properties of sodium tert-butoxide is critical for its effective use. The following outlines standard methodologies for key quality control assessments.

1. Assay (Titration)

The purity of sodium tert-butoxide is typically determined by acid-base titration.

-

Principle: A known weight of sodium tert-butoxide is dissolved in a suitable anhydrous solvent and titrated with a standardized acid solution. The endpoint is detected using a visual indicator or potentiometrically.

-

Apparatus: Analytical balance, burette, volumetric flask, magnetic stirrer, pH meter (for potentiometric titration).

-

Reagents:

-

Sodium tert-butoxide sample

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M in isopropanol)

-

Indicator (e.g., thymol (B1683141) blue) or a pH electrode

-

-

Procedure:

-

Accurately weigh approximately 0.5 g of the sodium tert-butoxide sample and transfer it to a clean, dry flask.

-

Add 50 mL of anhydrous tetrahydrofuran to dissolve the sample.

-

Add a few drops of thymol blue indicator.

-

Titrate the solution with the standardized HCl solution until the color of the indicator changes from yellow to blue.

-

Record the volume of the titrant used.

-

The assay is calculated using the following formula: % Assay = (V * M * 96.10) / (W * 1000) * 100 Where:

-

V = Volume of HCl solution used (mL)

-

M = Molarity of the HCl solution (mol/L)

-

96.10 = Molecular weight of sodium tert-butoxide ( g/mol )

-

W = Weight of the sample (g)

-

-

2. Solubility Determination

The solubility of sodium tert-butoxide in various organic solvents is a key parameter for its application in synthesis.

-

Principle: A saturated solution of sodium tert-butoxide is prepared in a specific solvent at a controlled temperature. The concentration of the dissolved solute is then determined gravimetrically or by titration.

-

Apparatus: Constant temperature bath, analytical balance, filtration apparatus, volumetric flasks.

-

Procedure:

-

Add an excess amount of sodium tert-butoxide to a known volume of the desired solvent in a sealed flask.

-

Equilibrate the mixture in a constant temperature bath with continuous stirring for a set period (e.g., 24 hours) to ensure saturation.

-

Carefully filter a known volume of the supernatant to remove any undissolved solid.

-

Evaporate the solvent from the filtered solution under reduced pressure and weigh the remaining solid residue.

-

Alternatively, the concentration of the dissolved sodium tert-butoxide can be determined by titration as described in the assay protocol.

-

The solubility is then expressed in g/100 mL or mol/L.

-

Chemical Reactivity and Applications

Sodium tert-butoxide's utility stems from its character as a strong, non-nucleophilic base. This property is leveraged in numerous organic reactions.

Logical Flow of Base-Mediated Deprotonation

The primary function of sodium tert-butoxide in organic synthesis is to act as a strong base to deprotonate a substrate, generating a reactive intermediate. This process is fundamental to many carbon-carbon bond-forming reactions and elimination reactions.

Caption: Workflow of a typical base-mediated reaction using sodium tert-butoxide.

Experimental Workflow for a Heck Coupling Reaction

A common application of sodium tert-butoxide is in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where it serves as the base.

Caption: Generalized experimental workflow for a Heck coupling reaction.

Safety Information

Sodium tert-butoxide is a hazardous chemical and requires careful handling.

-

Hazards: Flammable solid, causes severe skin burns and eye damage, may cause respiratory irritation. It reacts violently with water.

-

Precautions: Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents.

The Dichotomy of Reactivity: A Technical Guide to the Reaction of 2-Methylpropan-2-olate with Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

The reaction of 2-methylpropan-2-olate, commonly known as tert-butoxide, with alkyl halides is a cornerstone of synthetic organic chemistry, offering a powerful tool for the formation of both ethers and alkenes. The steric bulk of the tert-butoxide anion introduces a fascinating dichotomy in its reactivity, leading to a competition between nucleophilic substitution (S(_{N})2) and elimination (E2) pathways. Understanding and controlling the outcome of this reaction is paramount for the strategic design and execution of complex molecular syntheses. This technical guide provides an in-depth analysis of the reaction mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.

Core Concepts: A Tale of Two Pathways

At its heart, the interaction of tert-butoxide with an alkyl halide (R-X) is a contest between its function as a nucleophile and its function as a base. The structure of the alkyl halide—primary (1°), secondary (2°), or tertiary (3°)—is the primary determinant of the reaction's course.

-

S(_{N})2 (Bimolecular Nucleophilic Substitution): In this pathway, the tert-butoxide anion acts as a nucleophile, attacking the electrophilic α-carbon of the alkyl halide in a single, concerted step, displacing the halide leaving group. This results in the formation of a tert-butyl ether. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. Due to the backside attack required, this pathway is exquisitely sensitive to steric hindrance.

-

E2 (Bimolecular Elimination): Here, tert-butoxide functions as a strong base, abstracting a proton from a β-carbon (a carbon adjacent to the α-carbon). This initiates a cascade of electron movement, forming a double bond and ejecting the halide leaving group, all in one concerted step. The product is an alkene. The rate of the E2 reaction is also dependent on the concentration of both the alkyl halide and the base.

The significant steric hindrance of the bulky tert-butoxide anion generally impedes its ability to act as a nucleophile, thus favoring the E2 pathway in most cases.[1][2][3][4]

Visualizing the Mechanisms

The following diagrams illustrate the S(_{N})2 and E2 reaction pathways.

Caption: The S(_{N})2 reaction pathway.

Caption: The E2 reaction pathway.

The Decisive Role of the Alkyl Halide Substrate

The structure of the alkyl halide is the most critical factor in determining whether substitution or elimination predominates.

Primary Alkyl Halides (R-CH₂-X)

For primary alkyl halides, the α-carbon is relatively unhindered, making S({N})2 reactions possible. However, the strong basicity and bulk of tert-butoxide mean that the E2 reaction is a significant competitor.[5] In many cases, especially with increased temperature, the E2 product is favored.[1][6] For the simplest methyl halides, where elimination is impossible, S({N})2 is the only viable pathway.[4][7]

Secondary Alkyl Halides (R₂CH-X)

With secondary alkyl halides, steric hindrance around the α-carbon is increased, making S({N})2 reactions more difficult. Consequently, the E2 pathway is strongly favored and is often the major reaction course.[8][9] While some S({N})2 product may be formed, it is typically the minor component of the product mixture.[9]

Tertiary Alkyl Halides (R₃C-X)

Tertiary alkyl halides are too sterically hindered for backside attack, rendering the S(_{N})2 mechanism non-operational.[5][10] The reaction with a strong base like tert-butoxide proceeds exclusively through the E2 mechanism to yield an alkene.[1][10]

The following decision logic diagram summarizes the expected major pathway.

Caption: Deciding between S(_{N})2 and E2.

Regioselectivity in E2 Reactions: The Hofmann Rule

When an alkyl halide has multiple distinct β-hydrogens, the E2 reaction can potentially form different alkene isomers. With smaller, unhindered bases, the major product is typically the more substituted, thermodynamically stable alkene, an outcome known as the Zaitsev product.

However, due to its large size, tert-butoxide preferentially abstracts the most sterically accessible (least hindered) β-hydrogen.[4] This leads to the formation of the less substituted alkene, known as the Hofmann product.[4][11][12] This regioselectivity is a synthetically valuable feature of tert-butoxide.

Quantitative Data: Product Ratios

The following table summarizes representative product distributions for the reaction of various alkyl halides with potassium tert-butoxide.

| Alkyl Halide | Substrate Type | Solvent | Temperature (°C) | S(_{N})2 Product Yield (%) | E2 Product Yield (%) | Reference |

| 1-Bromopropane | Primary | tert-Butanol | 50 | ~10 | ~90 | [1] |

| 1-Iodobutane | Primary | DMSO | 25 | 63 | 37 | Streitwieser et al. |

| 2-Bromopropane | Secondary | tert-Butanol | 25 | <1 | >99 | Brown et al. |

| 2-Bromobutane | Secondary | tert-Butanol | 25 | ~1 | ~99 (mixture of alkenes) | [9] |

| tert-Butyl Bromide | Tertiary | Ethanol | 25 | 0 | 100 | Hughes et al. |

Note: Yields are approximate and can vary based on precise reaction conditions. The data presented is compiled from various organic chemistry resources and foundational studies in the field.

Experimental Protocols

The successful use of potassium tert-butoxide requires careful handling due to its moisture-sensitive and corrosive nature.[13] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

General Protocol for E2 Dehydrohalogenation of an Alkyl Halide

This protocol is a representative example for the synthesis of an alkene.

Caption: A typical experimental workflow.

Materials:

-

Alkyl halide (1.0 eq)

-

Potassium tert-butoxide (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., THF, DMSO, tert-butanol)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

A flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with the alkyl halide and anhydrous solvent.

-

The solution is stirred, and potassium tert-butoxide is added portion-wise at room temperature.[14] An exotherm may be observed.

-

The reaction mixture is then stirred at the appropriate temperature (which may range from room temperature to the reflux temperature of the solvent) for a period determined by reaction monitoring (typically 2-24 hours).

-

Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

-

The crude product is purified by an appropriate method, such as distillation or flash column chromatography, to yield the pure alkene.

Conclusion

The reaction of this compound with alkyl halides is a versatile and instructive transformation in organic synthesis. The sterically demanding nature of the tert-butoxide anion is the critical feature that governs the outcome, generally favoring the E2 elimination pathway over S(_{N})2 substitution. This preference is most pronounced for secondary and tertiary alkyl halides. Furthermore, the E2 reaction proceeds with a distinct regioselectivity, affording the less substituted Hofmann alkene. By carefully considering the substrate structure and reaction conditions, the synthetic chemist can effectively harness the reactivity of tert-butoxide to achieve the desired ether or, more commonly, alkene product with high selectivity. This understanding is fundamental to the rational design of synthetic routes in academic research and the pharmaceutical industry.

References

- 1. SN2 vs E2 [chemistrysteps.com]

- 2. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]

- 3. Can tert-butoxide do sn2? [ru.bzchemicals.com]

- 4. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic chemistry - Tert-butoxide in SN2 reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Tert-butoxide as a Non-Nucleophilic Base in Organic Synthesis: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of tert-butoxide salts as potent, sterically hindered, non-nucleophilic bases in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details the physicochemical properties of common tert-butoxide salts, their primary applications in key organic transformations, and detailed experimental protocols for their use. The guide emphasizes the role of steric hindrance in directing reaction selectivity and provides quantitative data to aid in the selection of the appropriate base and reaction conditions.

Introduction

In the realm of organic synthesis, the strategic choice of a base is paramount to achieving desired chemical transformations with high yield and selectivity. While many strong bases are also potent nucleophiles, this dual reactivity can lead to undesired side reactions. Non-nucleophilic bases are a class of reagents designed to overcome this challenge by offering high basicity while exhibiting minimal nucleophilic character.[1][2] This unique property is typically achieved through significant steric hindrance around the basic center.[3]

Among the most widely utilized non-nucleophilic bases are the alkali metal salts of tert-butanol (B103910), commonly referred to as tert-butoxides.[4] Potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu), and to a lesser extent, lithium tert-butoxide (LiOtBu), are indispensable tools for a variety of synthetic transformations, including elimination, deprotonation, condensation, and alkylation reactions.[4][5] Their bulky tert-butyl group effectively shields the oxygen anion, impeding its ability to participate in nucleophilic attack while preserving its capacity to abstract protons.[6][7]

This guide will delve into the core principles governing the reactivity of tert-butoxides, present their key applications with mechanistic insights, and provide practical experimental procedures for their use in the laboratory.

Physicochemical Properties and Data

The efficacy and selectivity of tert-butoxide bases are intrinsically linked to their physical and chemical properties. The choice between potassium, sodium, or lithium tert-butoxide can influence reactivity and solubility.[8]

Comparative Properties of Alkali Metal Tert-butoxides

The nature of the alkali metal counterion significantly impacts the base's reactivity and solubility. The larger ionic radius of potassium compared to sodium results in a more ionic and less aggregated K-O bond, rendering the tert-butoxide anion more "naked" and, consequently, more reactive in solution.[8]

| Property | Potassium tert-butoxide (KOtBu) | Sodium tert-butoxide (NaOtBu) | Lithium tert-butoxide (LiOtBu) |

| Chemical Formula | C₄H₉KO | C₄H₉NaO | C₄H₉LiO |

| Molecular Weight | 112.21 g/mol [8] | 96.10 g/mol [8] | 80.05 g/mol |

| Appearance | White to off-white crystalline solid[8] | White to pale yellowish powder[8] | White to off-white powder |

| Basicity (pKa of conjugate acid, tert-butanol) | ~17-19 in water/alcohols, ~32.2 in DMSO[8][9] | ~17-19 in water/alcohols[8] | ~17-19 in water/alcohols |

Solubility Data

The solubility of tert-butoxide salts is a critical factor in selecting an appropriate reaction solvent. They are highly soluble in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO).[6][10] It is crucial to use anhydrous solvents, as tert-butoxides are hygroscopic and react readily with water.[6][11]

| Solvent | Potassium tert-butoxide ( g/100 g) | Sodium tert-butoxide ( g/100 g) |

| Tetrahydrofuran (THF) | 25 (at 25 °C)[8][11] | 38 (at 25 °C)[8] |

| Toluene | 2.27 (at 25 °C)[8][11] | 6 (at 25 °C)[8] |

| Hexane | 0.27 (at 25 °C)[8][11] | 11 (at 25 °C)[8] |

| tert-Butanol | 17.8 (at 25 °C)[11] | Soluble |

| Diethyl Ether | 4.34 (at 25 °C)[11] | Slightly soluble |

Acidity of Common Alcohols (pKa Values)

The basic strength of an alkoxide is inversely related to the acidity of its conjugate acid. The bulky tert-butyl group in tert-butanol leads to a higher pKa compared to less substituted alcohols, making tert-butoxide a stronger base.[9]

| Alcohol | pKa in Water |

| Ethanol (B145695) | 16.0[9] |

| Isopropanol | 17.1[9] |

| tert-Butanol | 19.2 [9] |

Core Applications in Organic Synthesis

The unique combination of strong basicity and low nucleophilicity makes tert-butoxide a versatile reagent for a multitude of organic reactions.

Elimination Reactions (Dehydrohalogenation)

One of the most common applications of tert-butoxide is in promoting E2 elimination reactions to synthesize alkenes from alkyl halides.[12][13] Due to its steric bulk, tert-butoxide preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene, known as the Hofmann product .[7][14] This is in contrast to smaller bases like ethoxide, which typically yield the more substituted Zaitsev product.[12][15]

Caption: Steric hindrance of the base dictates the regiochemical outcome of E2 elimination reactions.

Deprotonation and Enolate Formation

Tert-butoxides are highly effective for the deprotonation of carbon acids, such as ketones, esters, and terminal alkynes, to generate reactive carbanions or enolates.[1][4] The choice of base is critical for controlling the regioselectivity of enolate formation from unsymmetrical ketones. Strong, hindered bases like tert-butoxide (and more commonly, lithium diisopropylamide, LDA) favor the rapid deprotonation of the less substituted α-carbon, yielding the kinetic enolate . In contrast, weaker, unhindered bases under thermodynamic control (higher temperatures, longer reaction times) favor the formation of the more stable, more substituted thermodynamic enolate .

Caption: Reaction conditions determine the formation of either the kinetic or thermodynamic enolate.

Condensation Reactions

Tert-butoxides are frequently employed to initiate various condensation reactions by generating the requisite enolate nucleophile.

-

Aldol Condensation: Used to deprotonate aldehydes or ketones, which then attack another carbonyl molecule.[4][16]

-

Claisen-Schmidt Condensation: Effective in reactions between an enolizable ketone and a non-enolizable aldehyde to form α,β-unsaturated ketones.[16]

-

Dieckmann Condensation: An intramolecular Claisen condensation of diesters to form cyclic β-keto esters, a powerful tool for ring formation.[17][18][19]

Alkylation Reactions

By generating carbanions or enolates, tert-butoxide facilitates the alkylation of various substrates. This is a fundamental C-C bond-forming reaction.[1]

Experimental Protocols

Safety Precaution: Potassium tert-butoxide is a flammable, corrosive, and hygroscopic solid. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[20]

Protocol 1: Dehydrohalogenation of 1-Bromo-2-methylpropane (B43306) (Hofmann Elimination)

Objective: To synthesize 2-methyl-1-propene via an E2 elimination reaction using potassium tert-butoxide.

Materials:

-

1-Bromo-2-methylpropane

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stir bar

-

Heating mantle

-

Ice bath, cold trap

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

Set up a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add 1-bromo-2-methylpropane (e.g., 0.1 mol) and anhydrous tert-butanol (e.g., 100 mL).

-

With stirring, add potassium tert-butoxide (e.g., 0.12 mol) to the solution in one portion.

-

Heat the mixture to reflux (approx. 83 °C) and maintain for 1 hour.

-

Monitor the reaction progress using gas chromatography (GC) if available.

-

After completion, cool the reaction mixture in an ice bath.

-

The product, 2-methyl-1-propene, is a gas at room temperature. Collect it by distillation into a cold trap cooled with dry ice/acetone.

-

For larger scale reactions on liquid substrates, after cooling, carefully add cold water (e.g., 50 mL) to quench the reaction.

-

Separate the organic layer, wash with water (2 x 25 mL), and dry over anhydrous calcium chloride.

-

Purify the liquid product by distillation.

Expected Yield: Approximately 91%.[12]

Protocol 2: Aldol Condensation (Claisen-Schmidt) for Chalcone (B49325) Synthesis

Objective: To synthesize chalcone (1,3-diphenyl-2-propen-1-one) from benzaldehyde (B42025) and acetophenone (B1666503) using potassium tert-butoxide under solvent-free conditions.[16]

Materials:

-

Benzaldehyde

-

Acetophenone

-

Potassium tert-butoxide (KOtBu)

-

Mortar and pestle

-

Ice-cold water

-

95% Ethanol (for recrystallization)

Procedure:

-

In a clean, dry mortar, add acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol).

-

Add potassium tert-butoxide (1.1 mmol) to the mixture.

-

Grind the mixture vigorously with the pestle for 10-15 minutes at room temperature. The mixture will typically turn into a solid paste.

-

Transfer the solid paste to a beaker and add ice-cold water (e.g., 20 mL).

-

Stir the mixture to break up the solid.

-

Collect the crude product by vacuum filtration, washing with additional cold water.

-

Allow the crude product to air dry.

-

Recrystallize the crude chalcone from a minimal amount of hot 95% ethanol to obtain the purified product.

Expected Outcome: Formation of a crystalline solid (chalcone).

Protocol 3: Alkylation of a Ketone via Enolate Formation

Objective: To perform the α-alkylation of 2-methylcyclohexanone (B44802).

Materials:

-

2-Methylcyclohexanone

-

Potassium tert-butoxide (KOtBu)

-

Alkyl halide (e.g., methyl iodide)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stir bar, syringe, septum

-

Inert gas supply (Nitrogen or Argon)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a nitrogen atmosphere.

-

Dissolve 2-methylcyclohexanone (1.0 equiv) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.1 equiv) in anhydrous THF.

-

Slowly add the potassium tert-butoxide solution to the ketone solution via syringe while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

-

Slowly add the alkyl halide (1.1 equiv) to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates completion.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflows and Diagrams

Visualizing experimental workflows can aid in planning and execution.

Caption: A generalized workflow for conducting reactions using tert-butoxide bases under anhydrous conditions.

Conclusion

Alkali metal tert-butoxides are powerful and versatile non-nucleophilic bases that have become indispensable in modern organic synthesis. Their significant steric bulk is the key feature that allows for high basicity while minimizing unwanted nucleophilic side reactions. This property enables chemists to achieve a high degree of control and selectivity in a wide range of transformations, most notably in promoting Hofmann elimination and controlling the regioselective formation of enolates. A thorough understanding of their physicochemical properties, particularly the influence of the counterion and solubility, is essential for optimizing reaction conditions and achieving desired synthetic outcomes. The protocols and data presented in this guide serve as a valuable resource for the effective application of tert-butoxide bases in research and development.

References

- 1. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. CAS 865-47-4: Potassium tert-butoxide | CymitQuimica [cymitquimica.com]

- 11. Potassium tert-butoxide - Sciencemadness Wiki [sciencemadness.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]

- 14. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 15. gdckulgam.edu.in [gdckulgam.edu.in]

- 16. benchchem.com [benchchem.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. grokipedia.com [grokipedia.com]

- 19. synarchive.com [synarchive.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Potassium Tert-Butoxide in Tetrahydrofuran (THF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF), a critical parameter for its application as a strong, non-nucleophilic base in organic synthesis. Understanding the solubility characteristics of KOtBu in THF is paramount for optimizing reaction conditions, improving yields, and ensuring process safety.

Quantitative Solubility Data

Potassium tert-butoxide exhibits high solubility in the polar aprotic solvent tetrahydrofuran.[1][2] The dissolution is facilitated by the interaction of the THF oxygen lone pairs with the potassium cation. The available quantitative data for the solubility of potassium tert-butoxide in THF is summarized in the table below.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g THF) | Molarity (approx. M) |

| Tetrahydrofuran (THF) | C₄H₈O | 25-26 | 25.00[1][3] | ~2.2[1] |

Commercially, potassium tert-butoxide is often available as solutions in THF, typically in concentrations of 1.0 M, 2.0 M, or as a 20 wt.% solution.[4][5][6]

Experimental Protocol for Solubility Determination

The accurate determination of the solubility of potassium tert-butoxide requires rigorous anhydrous and anaerobic techniques due to its high reactivity towards water and atmospheric carbon dioxide.[1] The following gravimetric method provides a reliable approach.

Objective: To determine the saturation solubility of potassium tert-butoxide in THF at a specific temperature.

Materials:

-

Potassium tert-butoxide (reagent grade, freshly opened container)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, septum, and nitrogen/argon inlet

-

Constant temperature bath

-

Dry, gas-tight syringe with a needle

-

Pre-weighed, oven-dried collection flask

-

Vacuum evaporator

Procedure:

-

Preparation of Apparatus: All glassware must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.

-

Solvent Equilibration: A known volume of anhydrous THF is transferred to the reaction flask via a cannula or a dry syringe. The flask is then placed in a constant temperature bath set to the desired experimental temperature and allowed to equilibrate for at least 30 minutes with gentle stirring.[1]

-

Incremental Addition of Solute: Small, accurately weighed portions of potassium tert-butoxide are added to the stirred THF. Sufficient time should be allowed between additions for the solid to dissolve completely.[1]

-

Achieving Saturation: The addition of potassium tert-butoxide is continued until a small amount of solid material persists, indicating that the solution is saturated.

-

Equilibration of Saturated Solution: The saturated suspension is stirred at a constant temperature for an extended period (e.g., 2-4 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sampling: Stirring is stopped, and the undissolved solid is allowed to settle completely. A known volume of the clear supernatant is carefully withdrawn using a dry, pre-weighed, gas-tight syringe.[1]

-

Determination of Solute Mass: The sampled solution is transferred to a pre-weighed, oven-dried collection flask. The THF is then carefully removed under reduced pressure using a vacuum evaporator. The mass of the remaining solid potassium tert-butoxide is determined by weighing the flask.[1]

-

Calculation of Solubility: The solubility is calculated in grams per 100 g of THF or as molarity using the mass of the dissolved potassium tert-butoxide, the volume of the aliquot, and the density of THF at the experimental temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the logical workflow for the experimental determination of the solubility of potassium tert-butoxide in THF.

Dissolution and Solvation of Potassium Tert-Butoxide in THF

In the solid state and in non-polar solvents, potassium tert-butoxide exists as a tetrameric, cubane-type cluster. The dissolution in a polar aprotic solvent like THF involves the breakdown of this cluster and the solvation of the resulting ions.

References

An In-depth Technical Guide to the Electronic Properties of the tert-Butoxide Anion

Abstract: The tert-butoxide anion, (CH₃)₃CO⁻, is a cornerstone reagent in organic synthesis, prized for its potent basicity and minimal nucleophilicity. This unique reactivity profile stems directly from its distinct electronic and structural properties. The presence of three electron-donating methyl groups enhances the negative charge on the oxygen atom, while the significant steric bulk of the tert-butyl group hinders its approach to electrophilic carbon centers. This guide provides a comprehensive examination of the electronic structure, physicochemical properties, and reactivity of the tert-butoxide anion. It includes a summary of key quantitative data, detailed experimental and computational methodologies for its characterization, and visualizations of its reactive pathways and logical frameworks. This document is intended for researchers, scientists, and professionals in drug development who utilize or study this versatile chemical entity.

Molecular and Electronic Structure

The tert-butoxide anion is the conjugate base of tert-butanol (B103910) and is characterized by a central carbon atom bonded to three methyl groups and an oxygen atom bearing a negative charge.[1] The reactivity of this alkoxide is governed by a combination of inductive effects and steric hindrance.

Inductive Effect: The three methyl groups are electron-donating, pushing electron density towards the central carbon and, subsequently, to the highly electronegative oxygen atom.[2] This inductive effect increases the localization of negative charge on the oxygen, significantly enhancing the anion's basicity.[2][3]

Steric Hindrance: The bulky tert-butyl group physically obstructs the oxygen anion, making it a poor nucleophile in many contexts, particularly in SN2 reactions where approach to a sterically crowded carbon center is required.[4][5] This steric hindrance is a defining feature, allowing it to function as a strong, non-nucleophilic base.[3][6]

Frontier Molecular Orbitals (HOMO/LUMO): According to frontier molecular orbital theory, chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[7][8] For the tert-butoxide anion, the HOMO is a non-bonding orbital primarily localized on the oxygen atom. This high-energy, electron-rich orbital is responsible for its reactivity as both a base (donating electrons to a proton's LUMO) and a nucleophile (donating electrons to an electrophile's LUMO).

References

- 1. Illustrated Glossary of Organic Chemistry - Tert-butoxide [chem.ucla.edu]

- 2. quora.com [quora.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. brainly.com [brainly.com]

- 6. nbinno.com [nbinno.com]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. ossila.com [ossila.com]

CAS number and molecular formula of sodium 2-methylpropan-2-olate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium 2-methylpropan-2-olate, more commonly known as sodium tert-butoxide, is a pivotal reagent in the field of organic chemistry. Its potent, sterically hindered basic character makes it an invaluable tool in a wide array of chemical transformations, ranging from classic condensation reactions to modern palladium-catalyzed cross-couplings. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on practical information for laboratory and industrial use.

Core Chemical Identifiers and Properties

Sodium tert-butoxide is an organic salt with the chemical formula C4H9NaO.[1][2] It is a strong, non-nucleophilic base.[3][4]

Physicochemical Data

The key physical and chemical properties of sodium this compound are summarized below.

| Property | Value | References |

| CAS Number | 865-48-5 | [1][2][5][6] |

| Molecular Formula | C4H9NaO | [1][2][6] |

| Molecular Weight | 96.10 g/mol | [4][7] |

| Appearance | White to light tan crystalline powder | [6][8] |

| Melting Point | ~256-270 °C (decomposes) | [1][5][9] |

| Density | ~1.104 g/cm³ | [10] |

| Solubility | Reacts violently with water. Soluble in organic solvents like tetrahydrofuran. | [1][5][8] |

Safety and Handling

Sodium tert-butoxide is a hazardous chemical that requires careful handling. It is classified as a flammable solid that is self-heating and may catch fire.[11][12] It is also corrosive and causes severe skin burns and eye damage.[11][12][13] The compound is highly sensitive to moisture and air, reacting violently with water.[1][14] Therefore, it must be stored and handled under an inert atmosphere, such as dry nitrogen or argon.[4][13] Personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory when working with this reagent.[11][15]

| Hazard Classification | GHS Pictograms | Precautionary Statements |

| Flammable Solid (Category 1/2) | 🔥 | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[11][15] |

| Self-heating Chemical (Category 1) | 🔥 | P235+P410: Keep cool. Protect from sunlight.[11][14] |

| Skin Corrosion (Category 1B) | corrosive | P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][15] |

| Serious Eye Damage (Category 1) | corrosive | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][14][15] |

Synthesis Protocols

Sodium tert-butoxide can be synthesized through several methods. The most common laboratory and industrial preparations involve the reaction of tert-butyl alcohol with a strong sodium-containing base.

Experimental Protocol 1: Synthesis from tert-Butanol and Sodium Hydride

This method is a common laboratory-scale synthesis.[3]

Materials:

-

tert-Butyl alcohol (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF.

-

The flask is cooled in an ice bath.

-

A solution of anhydrous tert-butyl alcohol in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The addition rate should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the evolution of hydrogen gas ceases, indicating the completion of the reaction.

-

The resulting solution/suspension of sodium tert-butoxide in THF can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to yield the solid product.

Experimental Protocol 2: Synthesis from tert-Butanol and Sodium Metal

This industrial-scale method involves the direct reaction of sodium metal with tert-butanol.[16]

Materials:

-

Sodium metal

-

tert-Butyl alcohol (anhydrous)

-

Inert solvent (e.g., Xylene)

-

Inert gas supply (Nitrogen)

Procedure:

-

An appropriate reactor is rendered inert by purging with nitrogen.

-

The inert solvent (xylene) and sodium metal are charged into the reactor.[16]

-

The mixture is heated to above the melting point of sodium (~97°C) with stirring to create a dispersion of molten sodium.[16]

-

Anhydrous tert-butyl alcohol is carefully added to the reactor. The reaction is exothermic and produces hydrogen gas.

-

The reaction temperature is maintained until all the sodium metal has reacted.

-

Upon completion, the solvent and any excess tert-butyl alcohol are removed by distillation, followed by vacuum drying to yield the final sodium tert-butoxide product.[16]

Caption: General workflow for the synthesis of sodium tert-butoxide.

Applications in Organic Synthesis

The utility of sodium tert-butoxide stems from its characteristics as a strong, non-nucleophilic base.[3][4] The bulky tert-butyl group sterically hinders the oxygen atom from acting as a nucleophile, allowing it to deprotonate a wide range of substrates without competing nucleophilic attack.

Key Reaction Types

-

Condensation and Rearrangement Reactions: It is widely used to mediate reactions like the Claisen condensation and other rearrangements where a strong base is required.[17]

-

Palladium-Catalyzed Cross-Coupling: Sodium tert-butoxide is a critical base in many modern cross-coupling reactions, including the Buchwald-Hartwig amination for the formation of C-N bonds and the synthesis of aryl ethers.[4] It plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine or alcohol and regenerating the active palladium catalyst.

-

Deprotonation and Elimination Reactions: It is effective for deprotonating weak carbon acids and for promoting elimination reactions to form alkenes.

Caption: Role of NaOtBu in the Buchwald-Hartwig amination catalytic cycle.

Industrial Relevance

In the pharmaceutical and agrochemical industries, sodium tert-butoxide is an essential intermediate for the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[5][17] Its ability to facilitate specific chemical transformations efficiently and with high yields makes it a cost-effective choice for large-scale manufacturing.[17] Furthermore, it serves as a catalyst in the production of biodiesel through the transesterification of triglycerides.[17]

References

- 1. Sodium this compound(865-48-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. SODIUM this compound | CAS 865-48-5 [matrix-fine-chemicals.com]

- 3. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]

- 4. Sodium t-Butoxide [commonorganicchemistry.com]

- 5. Sodium Tert-butoxide | 865-48-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 叔丁醇钠 99.9% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Sodium tert-butoxide | 865-48-5 [chemicalbook.com]

- 9. Sodium tert-Butoxide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. chembk.com [chembk.com]

- 11. aksci.com [aksci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. gelest.com [gelest.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. oxfordlabchem.com [oxfordlabchem.com]

- 16. A kind of preparation technology of sodium tert-butoxide_Chemicalbook [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

The Architecture of Selectivity: A Technical History of Hindered Bases in Organic Chemistry

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of organic synthesis, the precise removal of a proton without interfering with other reactive sites is a paramount challenge. This technical guide delves into the discovery and history of hindered, non-nucleophilic bases, a class of reagents engineered to overcome this obstacle. We trace the conceptual origins from the pioneering work on steric effects to the development of cornerstone bases such as Lithium Diisopropylamide (LDA), Hünig's Base (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This paper provides a chronological overview of key discoveries, presents quantitative data on the physical and chemical properties of these bases, details seminal experimental protocols, and illustrates the logical frameworks and workflows that underpin their application in modern synthetic chemistry.

Introduction: The Problem of Nucleophilicity

In the early to mid-20th century, organic chemists frequently encountered a fundamental problem: many strong bases were also potent nucleophiles. This dual reactivity often led to undesired side reactions, such as nucleophilic addition or substitution at electrophilic centers (e.g., carbonyl groups or alkyl halides), instead of the intended deprotonation. This limitation severely hampered the ability to generate sensitive intermediates like enolates, which are critical for the formation of carbon-carbon bonds. The need for reagents that were basic but not nucleophilic became increasingly apparent, setting the stage for the development of sterically hindered bases.

The Conceptual Foundation: Steric Hindrance

The theoretical groundwork for hindered bases was laid by the extensive studies into steric effects. A pivotal figure in this area was Herbert C. Brown, whose work in the 1940s provided a quantitative understanding of how the spatial arrangement of atoms influences reaction rates and equilibria. Brown's research demonstrated that bulky substituents could physically obstruct a reactive center, a phenomenon he termed "steric hindrance." This principle was the key to designing a base where the basic site (typically a nitrogen or oxygen atom) would be sterically shielded by large alkyl groups, allowing it to abstract a small proton while preventing it from approaching and attacking a larger electrophilic atom.

Key Discoveries and Development

The application of steric hindrance to base design led to the synthesis of several groundbreaking reagents that have become indispensable in organic synthesis.

Lithium Diisopropylamide (LDA)

The first truly effective and widely adopted hindered base was Lithium Diisopropylamide (LDA). It was first prepared in 1950 by Hamell and Levine.[1] Their work showed that hindered lithium dialkylamides could deprotonate esters at the α-position to form an enolate without competing nucleophilic attack at the carbonyl group. LDA is typically prepared in situ by treating diisopropylamine (B44863) with an alkyllithium reagent, such as n-butyllithium, at low temperatures. Its high basicity (the pKa of its conjugate acid, diisopropylamine, is approximately 36) and the steric bulk of its two isopropyl groups make it an exceptional reagent for the clean and quantitative formation of enolates from ketones, esters, and other carbonyl compounds.[1][2]

Hünig's Base (DIPEA)

For applications requiring a milder, non-nucleophilic amine base, Siegfried Hünig developed N,N-diisopropylethylamine (DIPEA), now commonly known as Hünig's base.[3] Unlike LDA, DIPEA is a tertiary amine that is typically used as an acid scavenger in reactions that produce strong acids, such as HCl or triflic acid. The nitrogen atom is shielded by two isopropyl groups and one ethyl group, rendering it a poor nucleophile but an effective base for neutralizing generated acid.[3][4] It is traditionally prepared by the alkylation of diisopropylamine with diethyl sulfate.[4]

The Amidine Bases: DBU and DBN

In 1972, a significant advancement came with the report by Oediger, Möller, and Eiter on the synthesis and utility of bicyclic amidine bases. The two most prominent examples are 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). These compounds are strong, yet sterically hindered, non-nucleophilic bases that are particularly effective in promoting elimination (E2) reactions.[5] Their bicyclic structure locks the molecule into a conformation that enhances the basicity of the imine nitrogen while maintaining significant steric shielding. DBN can be synthesized starting from a Michael addition of 2-pyrrolidone to acrylonitrile, followed by hydrogenation and dehydration.[6]

Quantitative Data of Common Hindered Bases

The effectiveness of a hindered base is determined by a balance of its basicity (pKa of the conjugate acid) and its steric bulk. The following table summarizes key quantitative data for several widely used hindered bases.

| Base Name (Abbreviation) | Structure | pKa of Conjugate Acid | Molar Mass ( g/mol ) | Comments |

| Lithium Diisopropylamide (LDA) | LiN(iPr)₂ | ~36 (in THF)[1] | 107.12 | Extremely strong base, typically prepared in situ. Poorly soluble in hydrocarbons. |

| Lithium Tetramethylpiperidide (LiTMP) | Li(NC₅H₆Me₄) | ~37 | 147.20 | Stronger and more sterically hindered than LDA. |

| Sodium Bis(trimethylsilyl)amide (NaHMDS) | NaN(SiMe₃)₂ | ~26 (in THF) | 183.37 | Strong base with high steric hindrance from silyl (B83357) groups. |

| Hünig's Base (DIPEA) | EtN(iPr)₂ | ~10.75 (in H₂O)[1] | 129.24 | Mild, non-nucleophilic tertiary amine. Used as an acid scavenger. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | ~13.5 (in H₂O)[1] | 152.24 | Strong amidine base, excellent for E2 eliminations. |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | C₇H₁₂N₂ | ~13 (in H₂O)[1] | 124.18 | Structurally similar to DBU with comparable reactivity. |

| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | ~3.58 (in H₂O)[1] | 191.31 | Very weak but highly hindered base, often used to trap protons. |

Note: pKa values can vary significantly depending on the solvent and measurement method.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and application of key hindered bases, adapted from seminal literature and standard laboratory practices.

In-Situ Preparation of Lithium Diisopropylamide (LDA)

This protocol describes the standard laboratory procedure for generating a solution of LDA in tetrahydrofuran (B95107) (THF) for immediate use in a subsequent reaction, such as enolate formation.

Materials:

-

Diisopropylamine (distilled from CaH₂)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

-

Inert atmosphere (Argon or Nitrogen)

-

Dry glassware

Procedure:

-

Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Via syringe, add the required volume of anhydrous THF to the flask.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.05 equivalents relative to the substrate) to the cold THF via syringe.

-

While maintaining the temperature at -78 °C, add n-butyllithium (1.0 equivalent) dropwise to the stirred solution. A color change or slight effervescence (butane evolution) may be observed.

-

After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C for 15-20 minutes to ensure complete formation of LDA.

-

The resulting solution of LDA is then re-cooled to the desired reaction temperature (typically -78 °C) before the substrate is added.

Kinetic vs. Thermodynamic Enolate Formation with LDA

The regioselectivity of enolate formation from an unsymmetrical ketone can be controlled by the reaction conditions, a classic application of LDA.

Kinetic Deprotonation (Less Substituted Enolate): This protocol favors the formation of the enolate that is formed fastest, which is typically at the less sterically hindered α-carbon.

-

Prepare a solution of LDA (1.1 equivalents) in THF as described in Protocol 5.1 and cool it to -78 °C.

-

Slowly add a solution of the ketone (1.0 equivalent) in a minimal amount of anhydrous THF to the stirred LDA solution at -78 °C. This "normal addition" ensures that the base is always in excess.

-

Stir the reaction mixture at -78 °C for a defined period (e.g., 30-60 minutes) to allow for complete deprotonation.

-

The resulting kinetic enolate can then be trapped with an electrophile at low temperature.

Thermodynamic Deprotonation (More Substituted Enolate): This protocol allows the initially formed enolates to equilibrate to the most stable isomer, which is typically the more substituted enolate.

-

Use a weaker, non-hindered base (e.g., NaH or KH) or a substoichiometric amount of LDA in THF.

-

Add the base to a solution of the ketone.

-

Allow the reaction to stir at a higher temperature (e.g., 0 °C to room temperature) for an extended period. This allows for proton exchange between the enolate and unreacted ketone, leading to the thermodynamically favored product.

Conclusion

The development of hindered bases represents a triumph of rational chemical design, born from a fundamental understanding of steric and electronic effects. From the conceptual insights of H.C. Brown to the practical syntheses of LDA, Hünig's base, and DBU/DBN, these reagents have empowered chemists to perform selective deprotonations that were previously impossible. This has had a profound impact on the field of organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. The principles that guided the discovery of these foundational bases continue to inspire the development of new, more sophisticated catalytic systems for selective chemical transformations.

References

- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. grokipedia.com [grokipedia.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Bicyclic Amidines as Reagents in Organic Syntheses | Semantic Scholar [semanticscholar.org]

- 6. 1,5-Diazabicyclo(4.3.0)non-5-ene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Dehydrohalogenation Reactions Using Potassium Tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrohalogenation is a cornerstone elimination reaction in organic synthesis, facilitating the formation of alkenes and alkynes from alkyl halides.[1] Potassium tert-butoxide (KOtBu) is a potent, sterically hindered, non-nucleophilic base that serves as a crucial reagent for these transformations.[1][2] Its significant steric bulk preferentially promotes the E2 (bimolecular elimination) mechanism, leading to the formation of the less substituted alkene, known as the "Hofmann" product.[1][3][4] This regioselectivity is in contrast to smaller bases, which typically yield the more thermodynamically stable, substituted "Zaitsev" product.[1][3] This distinct characteristic makes potassium tert-butoxide an invaluable tool for controlling the regiochemical outcome of elimination reactions, a critical consideration in the synthesis of complex molecules and pharmaceutical intermediates.

Safety and Handling

Potassium tert-butoxide is a reactive, corrosive, and flammable solid that requires careful handling to prevent accidents.[5][6]

Hazards:

-

Flammable: It is a flammable solid and may self-heat in large quantities.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8][9]

-

Corrosive: Causes severe skin and eye burns.[5][6][7] Inhalation can be fatal due to respiratory tract damage.[5]

Precautions:

-

Always handle potassium tert-butoxide in a well-ventilated fume hood.[1][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][5][6][7][8]

-

Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.[1][5][8]

-

Ground and bond container and receiving equipment to prevent static discharge.[7][9]

Reaction Mechanism

The dehydrohalogenation of alkyl halides using potassium tert-butoxide proceeds through a concerted E2 mechanism. The sterically demanding tert-butoxide anion functions as a strong base, abstracting a proton from a β-carbon (a carbon adjacent to the carbon bearing the halogen). Simultaneously, the carbon-halogen bond breaks, and a double bond is formed between the α- and β-carbons. Due to its large size, the tert-butoxide ion preferentially abstracts the most sterically accessible β-hydrogen, which is typically on the least substituted carbon atom, leading to the Hofmann product.[4][10]

Quantitative Data Summary

The following table summarizes representative examples of dehydrohalogenation reactions using potassium tert-butoxide, highlighting the substrate, product, reaction conditions, and yield.

| Substrate | Product | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1-Bromo-2-methylpropane (B43306) | 2-Methyl-1-propene | tert-Butanol (B103910) | Reflux | 1 | ~91 | [1] |

| Primary Alkyl Halide | Alkene | Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | 86 | [11] |

| 1-Octyne (Deprotonation) | Potassium Octynide | Dimethyl Sulfoxide (DMSO) | Room Temp | 21 | 62 (of subsequent product) | [12] |

| Phenylacetylene (Deprotonation) | Potassium Phenylacetylide | Tetrahydrofuran (THF) | Room Temp | 1 | up to 95 (of subsequent product) | [12] |

Experimental Protocols

General Protocol for Dehydrohalogenation of an Alkyl Halide

This protocol provides a general procedure for the dehydrohalogenation of an alkyl halide to form an alkene using potassium tert-butoxide.

Materials:

-

Alkyl halide (1.0 equivalent)

-

Potassium tert-butoxide (1.1 - 1.2 equivalents)

-

Anhydrous solvent (e.g., tert-butanol, THF, DMSO)

-

Water

-

Brine

-

Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether, pentane)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Set up a dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Dissolve the alkyl halide in the chosen anhydrous solvent.[1]

-

With stirring, add the potassium tert-butoxide to the solution.[1] The addition can be done in one portion or in several smaller portions.

-

Heat the reaction mixture to the appropriate temperature and for the required duration.[1]

-

Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Carefully quench the reaction by the slow addition of water.[1]

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.[1]

-

Combine the organic extracts and wash sequentially with water and brine to remove any remaining base and salts.[1]

-

Dry the organic layer over an anhydrous drying agent.[1]

-

Filter off the drying agent and remove the solvent under reduced pressure.[1]

-

Purify the crude product by distillation or column chromatography to obtain the desired alkene.[1]

Specific Protocol: Synthesis of 2-Methyl-1-propene from 1-Bromo-2-methylpropane[1]

Reagents:

-

1-Bromo-2-methylpropane (13.7 g, 0.1 mol)

-

Potassium tert-butoxide (13.5 g, 0.12 mol)

-

Anhydrous tert-butanol (100 mL)

-

Cold water (50 mL)

-

Anhydrous calcium chloride

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-bromo-2-methylpropane in 80 mL of anhydrous tert-butanol.

-

Add potassium tert-butoxide to the solution in one portion.

-

Heat the mixture to reflux with stirring for 1 hour.

-

Cool the reaction mixture in an ice bath.

-

Carefully add 50 mL of cold water to the flask.

-

Separate the organic layer and wash it with two 25 mL portions of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Distill the dried liquid to collect 2-methyl-1-propene. The product is a gas at room temperature and should be collected in a cold trap. The yield is approximately 91%.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. gdckulgam.edu.in [gdckulgam.edu.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. research.uga.edu [research.uga.edu]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. lobachemie.com [lobachemie.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. youtube.com [youtube.com]

- 11. bingol.edu.tr [bingol.edu.tr]

- 12. benchchem.com [benchchem.com]

protocol for Williamson ether synthesis using sodium tert-butoxide.

Application Notes and Protocols for Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Note: Limitations of Sodium Tert-Butoxide in Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] However, the choice of reactants is critical to the success of the synthesis. A significant limitation arises when using sterically hindered alkoxides, such as sodium tert-butoxide, or when targeting the synthesis of ethers with a tertiary alkyl group.

When sodium tert-butoxide is employed as the nucleophile, its bulky nature impedes its ability to perform the backside attack required for an SN2 reaction.[3] Furthermore, sodium tert-butoxide is a strong, non-nucleophilic base. Consequently, when it reacts with primary and, especially, secondary or tertiary alkyl halides, it preferentially acts as a base, leading to an E2 elimination reaction to form an alkene rather than the desired ether product.[3][4][5][6]

Similarly, attempting to synthesize a tert-butyl ether by reacting a tert-butyl halide with any alkoxide is also destined to fail. Tertiary alkyl halides are poor substrates for SN2 reactions due to severe steric hindrance.[1][7][8] In the presence of a basic alkoxide, they almost exclusively undergo elimination.[5][8]

Key Takeaways:

-

Elimination Dominates: The reaction of sodium tert-butoxide with most alkyl halides favors elimination over substitution.

-

Steric Hindrance: The bulky tert-butyl group prevents the necessary SN2 backside attack.

-

Alternative Methods Required: Due to these limitations, the Williamson ether synthesis is not a practical method for the preparation of tert-butyl ethers.[9]

Alternative Methods for the Synthesis of Tert-Butyl Ethers

Given the inefficiency of the Williamson ether synthesis for preparing tert-butyl ethers, alternative methods are employed in research and industry. A prevalent and effective strategy is the acid-catalyzed addition of an alcohol to isobutylene.[4][6] This method avoids the use of a strong base and the competing elimination pathway.

Other modern approaches include:

-

The use of tert-butyl bromide with a basic lead carbonate catalyst.

-

Palladium-catalyzed coupling of aryl halides with sodium tert-butoxide to form aryl tert-butyl ethers.

-

Mild tert-butylation of alcohols using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a suitable catalyst.[10]

These methods offer more efficient and higher-yielding pathways to tert-butyl ethers, which are valuable as protecting groups in multi-step organic synthesis.

Illustrative Protocol: Williamson Ether Synthesis of 2-Butoxynaphthalene (B1668118)

While the use of sodium tert-butoxide is ill-advised, the following protocol details a classic and successful Williamson ether synthesis. This reaction illustrates the general principles and workflow using a suitable primary alkyl halide and an aryloxide nucleophile, which is readily formed in situ. This synthesis of 2-butoxynaphthalene, a flavoring agent, serves as a representative example.

Data Presentation

The quantitative data for the synthesis of 2-butoxynaphthalene is summarized in the table below.

| Reagent | Molecular Wt. ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |

| 2-Naphthol (B1666908) | 144.17 | 150 | 1.04 | 1.0 |

| Sodium Hydroxide (B78521) | 40.00 | 87 | 2.18 | 2.1 |

| 1-Bromobutane (B133212) | 137.03 | 192 | 1.40 | 1.35 |

| Ethanol (B145695) (Solvent) | 46.07 | - | - | - |

Experimental Protocol

Materials:

-

2-Naphthol

-

Sodium Hydroxide (NaOH), crushed solid

-

1-Bromobutane

-

Ethanol

-

5 mL conical reaction vial

-

Magnetic spin vane

-

Air condenser

-

Heating mantle or sand bath

-

Syringe (1 mL)

-

Hirsch funnel and vacuum flask

-

Ice

Procedure:

-

Reaction Setup:

-

To a 5 mL conical reaction vial, add 150 mg of 2-naphthol and a magnetic spin vane.

-

Add 2.5 mL of ethanol to the vial and begin stirring to dissolve the solid.

-

Carefully add 87 mg of crushed solid sodium hydroxide to the solution. The NaOH will deprotonate the 2-naphthol to form the nucleophilic sodium 2-naphthoxide in situ.

-

-

Reaction Execution:

-